
2,4'-Difluoro-4-methyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4’-Difluoro-4-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H10F2 It is a biphenyl derivative where two fluorine atoms are substituted at the 2 and 4 positions, and a methyl group is substituted at the 4’ position
准备方法
Synthetic Routes and Reaction Conditions
2,4’-Difluoro-4-methyl-1,1’-biphenyl can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C .
Industrial Production Methods
In an industrial setting, the production of 2,4’-Difluoro-4-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters and the use of high-purity reagents.
化学反应分析
Types of Reactions
2,4’-Difluoro-4-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with different oxidation states.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyls, while oxidation can produce biphenyl ketones or carboxylic acids.
科学研究应用
2,4’-Difluoro-4-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.
Industry: It is used in the production of advanced materials and specialty chemicals.
作用机制
The mechanism by which 2,4’-Difluoro-4-methyl-1,1’-biphenyl exerts its effects involves interactions at the molecular level. The fluorine atoms and the biphenyl structure contribute to its reactivity and ability to participate in various chemical reactions. The compound can interact with molecular targets through mechanisms such as hydrogen bonding, van der Waals forces, and π-π interactions.
相似化合物的比较
Similar Compounds
- 4-(2’,4’-Difluoro-1,1’-biphenyl-4-yl)-2-methyl-4-oxo-2-butenoic acid
- 2’,4’-Difluoro-4-hydroxy-1,1’-biphenyl-3-carboxylic acid
Uniqueness
2,4’-Difluoro-4-methyl-1,1’-biphenyl is unique due to the specific positions of the fluorine atoms and the methyl group. This specific substitution pattern imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
1214340-22-3 |
|---|---|
分子式 |
C13H10F2 |
分子量 |
204.21 g/mol |
IUPAC 名称 |
2-fluoro-1-(4-fluorophenyl)-4-methylbenzene |
InChI |
InChI=1S/C13H10F2/c1-9-2-7-12(13(15)8-9)10-3-5-11(14)6-4-10/h2-8H,1H3 |
InChI 键 |
JWQADTIMCDUBRY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine](/img/structure/B13626335.png)

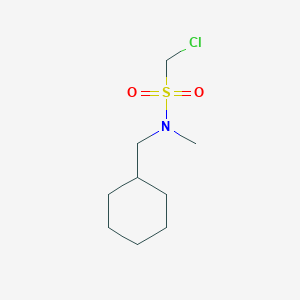
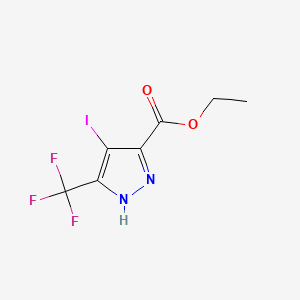

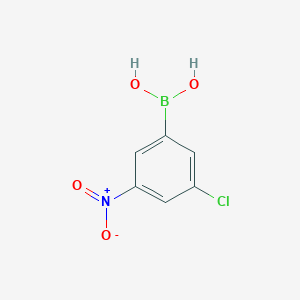
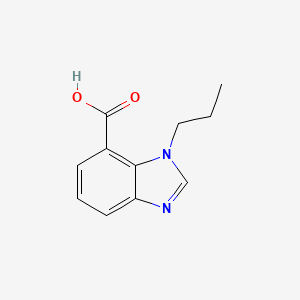
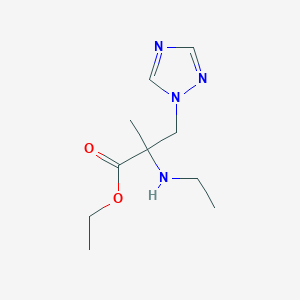
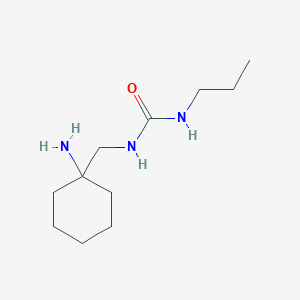
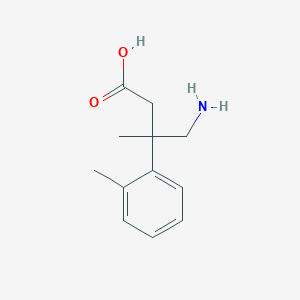
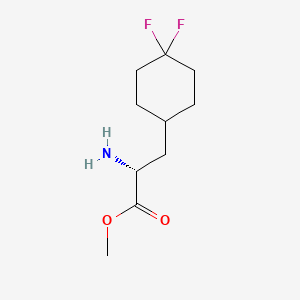
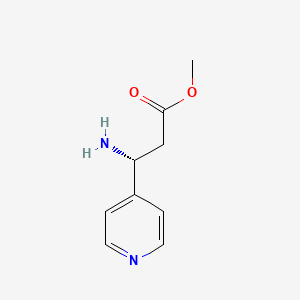
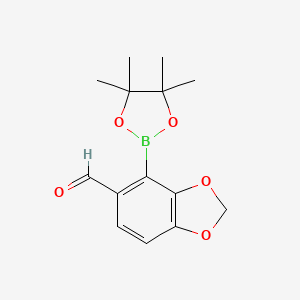
![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)
